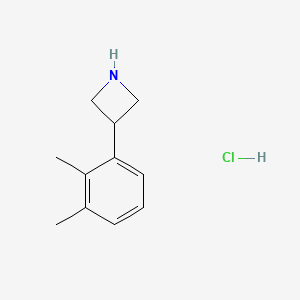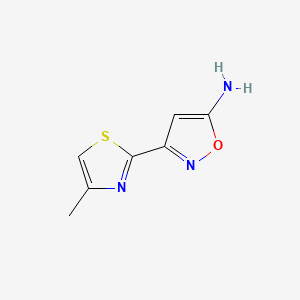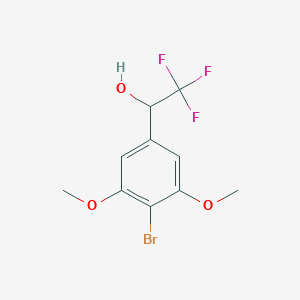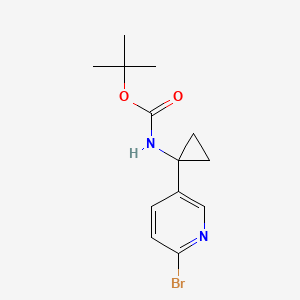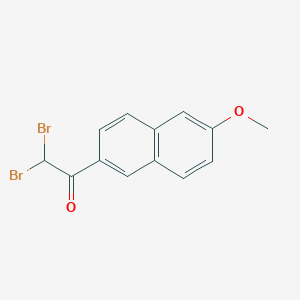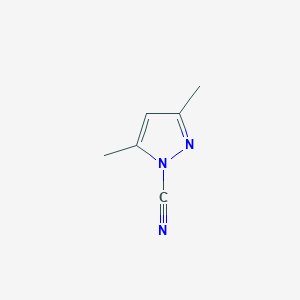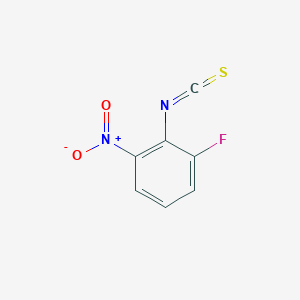
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is a chemical compound that features a brominated pyridine ring attached to an ethyl group, which is further linked to a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate typically involves the reaction of 6-bromo-3-pyridyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Utilized in the preparation of functional materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the modification of proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
- 1-(6-Chloro-3-pyridyl)ethyl Methanesulfonate
- 1-(6-Fluoro-3-pyridyl)ethyl Methanesulfonate
- 1-(6-Iodo-3-pyridyl)ethyl Methanesulfonate
Comparison: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C8H10BrNO3S |
|---|---|
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H10BrNO3S/c1-6(13-14(2,11)12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
Clé InChI |
ZXEHTPWMCUHHEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)Br)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


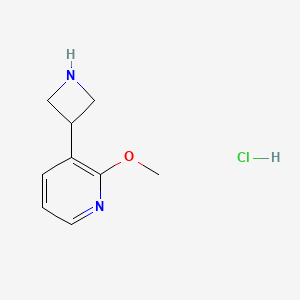
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
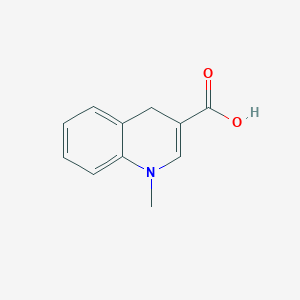
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
